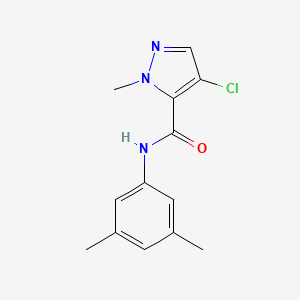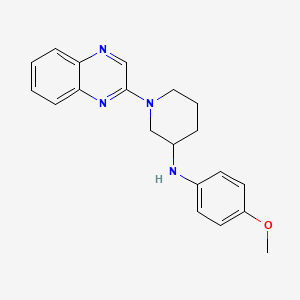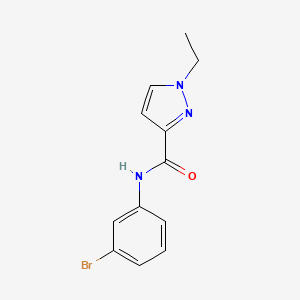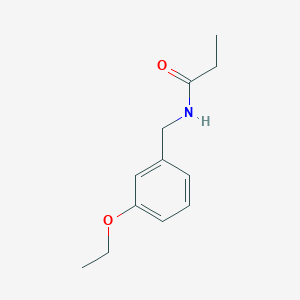
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has since been the subject of numerous scientific studies.
作用機序
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of the protein kinase CK1δ, which plays a role in various cellular processes, including cell growth and differentiation, circadian rhythm regulation, and DNA damage response. By inhibiting CK1δ, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide disrupts these processes and has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and oxidative stress in the brain. In diabetes research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One advantage of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for CK1δ, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. However, one limitation of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its relatively low potency, which requires higher concentrations for effective inhibition. Additionally, the effects of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be influenced by factors such as cell type and disease state, which can complicate its use in lab experiments.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent inhibitors of CK1δ, which could improve the efficacy of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in therapeutic applications. Another area of interest is the exploration of the role of CK1δ in other diseases, such as cardiovascular disease and neurological disorders. Finally, there is potential for the development of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent for cancer, Alzheimer's disease, and diabetes, although further research is needed to determine its safety and efficacy in humans.
合成法
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 3,5-dimethylphenylhydrazine with ethyl 2-bromoacetate to produce an intermediate compound. This intermediate is then reacted with 4-chlorobenzaldehyde to form the final product, which is then purified through column chromatography.
科学的研究の応用
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In Alzheimer's disease research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-9(2)6-10(5-8)16-13(18)12-11(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHHJKHTDYJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-furyl)-1-methylpropyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5485570.png)
![methyl 3-oxo-2-phenyl-5-(2-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485577.png)
![N-benzyl-N-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5485581.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485603.png)
![N-[2-(dimethylamino)-1,1-dimethylethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5485606.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485610.png)

![2-[2-(2-chlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5485625.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5485634.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5485642.png)

![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5485654.png)